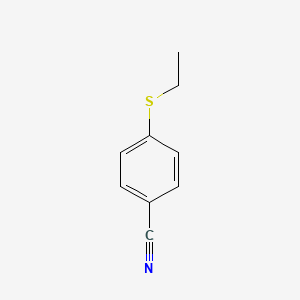

4-(Ethylsulfanyl)benzonitrile

Description

4-(Ethylsulfanyl)benzonitrile (CAS: Not explicitly provided; molecular formula: C₉H₉NS) is a benzonitrile derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at the para position of the aromatic ring. This compound is characterized by its electron-donating sulfur-containing substituent, which influences its electronic, steric, and reactivity profiles. It serves as a precursor or intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.

Properties

IUPAC Name |

4-ethylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBHJRQNISIVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethylsulfanyl)benzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Another method involves the reaction of 4-bromobenzonitrile with ethylthiolate anion, generated in situ from ethanethiol and a strong base like sodium hydride or potassium tert-butoxide. This reaction also requires reflux conditions and an appropriate solvent.

Industrial Production Methods

Industrial production of 4-(Ethylsulfanyl)benzonitrile may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Nitric acid and sulfuric acid (nitration), bromine and iron(III) bromide (bromination), sulfuric acid (sulfonation)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro, bromo, and sulfonyl derivatives

Scientific Research Applications

4-(Ethylsulfanyl)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug discovery.

Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group may participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects: Electronic and Steric Properties

Alkylsulfanyl Substituents

- 4-(Methylsulfanyl)benzonitrile (): The methylsulfanyl group (-S-CH₃) is structurally similar but has a shorter alkyl chain. Electronic Effects: Both substituents are electron-donating via sulfur’s lone pairs, but the ethyl group’s inductive effect (+I) is slightly stronger, increasing electron density on the aromatic ring .

4-(2,6-Dimethylphenylthio)benzonitrile ():

- The bulky 2,6-dimethylphenyl group introduces significant steric hindrance, which may slow down electrophilic aromatic substitution reactions compared to the less hindered ethylsulfanyl analog. This compound’s synthesis under transition metal-free conditions highlights its stability under mild reaction protocols .

Sulfonyl and Sulfonate Derivatives

- 4-Cyanophenyl 4-methylbenzenesulfonate (): The sulfonate group (-OSO₂-) acts as a leaving group, making this compound reactive in nucleophilic substitution or elimination reactions, unlike the non-leaving ethylsulfanyl group .

Heteroaromatic and Complex Substituents

- HIV-1 NNRTIs (e.g., ): Compounds like 4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]benzonitrile (TMC278/rilpivirine) incorporate pyrimidine and carboxamide groups.

Positional Isomerism and Steric Effects

Physical and Spectroscopic Properties

Biological Activity

4-(Ethylsulfanyl)benzonitrile, with the chemical formula C₉H₉NS, is an organic compound characterized by a benzene ring substituted with an ethyl sulfanyl group and a nitrile group. This compound is gaining attention in pharmaceutical and materials science due to its unique chemical structure, which may impart distinct biological activities.

Chemical Structure and Properties

The structure of 4-(Ethylsulfanyl)benzonitrile is depicted as follows:

- Benzene Ring : Central aromatic system providing stability and reactivity.

- Ethylsulfanyl Group : Imparts specific chemical reactivity due to the presence of sulfur.

- Nitrile Group (–C≡N) : Contributes to the compound's polarity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 165.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Potential Applications

-

Pharmaceutical Development :

- Building Block for Drug Synthesis : Its unique structure may serve as an intermediate in synthesizing bioactive molecules.

- Investigated Biological Activities : Research into its interaction with enzymes or receptors is crucial for understanding its potential therapeutic effects.

-

Materials Science :

- Used in developing novel materials with specific electronic or optical properties due to its unique chemical reactivity.

Case Studies and Research Findings

While there are no extensive case studies directly involving 4-(Ethylsulfanyl)benzonitrile, related research can provide context for its potential biological activity:

- Similar Compounds : Studies on compounds with analogous structures suggest that modifications in the sulfanyl group can lead to varying biological activities. For instance, 4-(Methylthio)benzonitrile has been investigated for its antimicrobial properties, indicating that similar investigations could be fruitful for 4-(Ethylsulfanyl)benzonitrile.

- Synthetic Pathways : The synthesis methods of 4-(Ethylsulfanyl)benzonitrile may influence its purity and biological efficacy. Common synthetic routes involve nucleophilic substitution reactions, which are critical in determining the compound's final properties.

Comparative Analysis with Similar Compounds

To better understand the potential of 4-(Ethylsulfanyl)benzonitrile, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylbenzonitrile | Benzonitrile derivative | Methyl group enhances solubility |

| 4-(Methylthio)benzonitrile | Benzonitrile derivative | Contains a methylthio group instead of ethyl |

| 3-(Ethylsulfanyl)benzonitrile | Isomer of 4-(Ethylsulfanyl) | Different position of the sulfanyl group |

| 4-Ethylbenzonitrile | Benzonitrile derivative | Lacks sulfur functionality |

This table highlights how variations in functional groups can significantly alter the properties and potential applications of these compounds.

Safety and Handling

Due to the lack of specific data on the toxicity and safety profile of 4-(Ethylsulfanyl)benzonitrile, it is advisable to handle this compound with standard safety precautions typical for organic chemicals. This includes using personal protective equipment (PPE) such as gloves and goggles when handling the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.